7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Overview
Description
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is a heterocyclic compound with the molecular formula C₈H₄N₆. It is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with amino and dicarbonitrile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The reaction is carried out in pyridine under reflux conditions for several hours, depending on the specific aminoazole used . The general reaction scheme is as follows:
Starting Materials: Appropriate aminoazole and (ethoxymethylidene)malononitrile.
Reaction Conditions: Heating under reflux in pyridine for 1-7 hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The nitrile groups can undergo cycloaddition reactions to form tetrazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Cycloaddition: Sodium azide in the presence of a suitable catalyst.
Major Products:
Tetrazole Derivatives: Formed from the cycloaddition of nitrile groups with sodium azide.
Scientific Research Applications
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: Potential antiviral, antidiabetic, and anti-inflammatory activities.
Material Science: Used in the development of novel materials with unique electronic properties.
Biological Research: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to adenosine receptors, potentially modulating their activity. Additionally, the presence of electron-withdrawing substituents in the pyrimidine ring enhances its biological activity .
Comparison with Similar Compounds
- 7-Amino-1,2,4-triazolo[1,5-a]pyrimidine-6-carbonitrile
- 4,7-Dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison: 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is unique due to its specific substitution pattern and the presence of both amino and dicarbonitrile groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N6/c9-1-5-3-12-8-6(2-10)4-13-14(8)7(5)11/h3-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEKAPRNZKNMOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C=NN2C(=C1C#N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352298 | |
Record name | 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119270-27-8 | |
Record name | 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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